Sinapic acid

描述

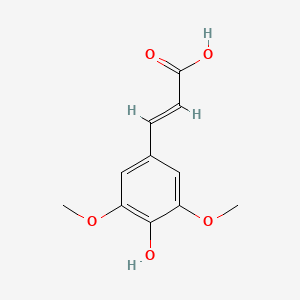

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-15-8-5-7(3-4-10(12)13)6-9(16-2)11(8)14/h3-6,14H,1-2H3,(H,12,13)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMORTLOPMLEFB-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | Sinapinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17334 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sinapic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7362-37-0, 530-59-6 | |

| Record name | trans-Sinapic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7362-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sinapic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007362370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sinapic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08587 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SINAPIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-hydroxy-3,5-dimethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SINAPIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0I60993EC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sinapic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

192 °C | |

| Record name | Sinapic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of Sinapic Acid in Plants

Shikimate Pathway as a Precursor

The biosynthesis of sinapic acid is fundamentally linked to the shikimate pathway, a central metabolic route in plants and microorganisms for the production of aromatic amino acids. wikipedia.org This pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate, ultimately yielding chorismate. wikipedia.orgnih.gov Chorismate serves as a critical branch-point intermediate, leading to the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan. wikipedia.orgwikipedia.org Phenylalanine, in particular, is the primary precursor for the phenylpropanoid pathway and, consequently, for this compound. wikipedia.orgfrontiersin.org The conversion of chorismate to phenylalanine involves several enzymatic steps, starting with the rearrangement of chorismate to prephenate by chorismate mutase. nih.gov

Phenylpropanoid Pathway Integration

The phenylpropanoid pathway serves as the main route for the synthesis of a vast array of plant secondary metabolites, including flavonoids, lignans, and hydroxycinnamic acids like this compound. wikipedia.orgnih.gov This pathway begins with the deamination of phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). wikipedia.org

Following the initial steps of the phenylpropanoid pathway, a series of hydroxylation and methylation reactions occur to produce various p-hydroxycinnamic acids, which are intermediates in the biosynthesis of this compound. wikipedia.org Cinnamic acid is first hydroxylated to form p-coumaric acid by cinnamate (B1238496) 4-hydroxylase (C4H). researchgate.net Subsequently, p-coumaric acid can be hydroxylated to caffeic acid, which is then methylated to produce ferulic acid. wikipedia.orgresearchgate.net These conversions are crucial steps leading towards the synthesis of this compound. wikipedia.org

A key methylation step in the pathway is the conversion of caffeoyl-CoA to feruloyl-CoA, which is catalyzed by Caffeoyl CoA O-methyltransferase (CCoAOMT), often referred to as CMOT in broader contexts. frontiersin.orgmdpi.com This enzyme facilitates the transfer of a methyl group from S-adenosyl-L-methionine to the 3-hydroxyl group of caffeoyl-CoA. mdpi.com The formation of feruloyl-CoA is a significant step, as it is a direct precursor for the synthesis of both guaiacyl and syringyl lignin (B12514952) units, the latter of which involves the this compound branch. nih.gov Research has shown that CCoAOMT plays a predominant role in supplying feruloyl-CoA for these pathways. nih.gov

Specific Biosynthetic Steps of this compound

The final stages of this compound biosynthesis involve further hydroxylation and methylation of intermediates derived from the phenylpropanoid pathway. frontiersin.org

The conversion of ferulic acid derivatives towards this compound involves a critical hydroxylation at the 5-position of the aromatic ring, followed by a methylation of this newly added hydroxyl group. frontiersin.orgpnas.org This two-step process transforms a guaiacyl-type intermediate (single methoxy (B1213986) group) into a syringyl-type intermediate (two methoxy groups), which is characteristic of this compound. pnas.orgnih.gov

The key enzyme responsible for the 5-hydroxylation step is Ferulate 5-hydroxylase (F5H), a cytochrome P450-dependent monooxygenase. nih.govnih.gov F5H catalyzes the hydroxylation of ferulate or, more efficiently, its downstream derivatives like coniferaldehyde, to produce 5-hydroxyferulate or 5-hydroxyconiferaldehyde, respectively. pnas.orgpnas.org Following this hydroxylation, a second O-methylation, catalyzed by an O-methyltransferase (OMT), likely Caffeic acid O-methyltransferase (COMT), occurs at the 5-hydroxyl group to yield this compound or its corresponding aldehyde or alcohol. pnas.orgnih.gov The expression of F5H is considered a rate-limiting step in the biosynthesis of syringyl lignin and is essential for the production of sinapate esters. nih.govsemanticscholar.org

| Enzyme | Abbreviation | Function in this compound Biosynthesis |

| Phenylalanine ammonia-lyase | PAL | Catalyzes the deamination of phenylalanine to cinnamic acid. |

| Cinnamate 4-hydroxylase | C4H | Catalyzes the hydroxylation of cinnamic acid to p-coumaric acid. |

| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid and other hydroxycinnamic acids to their corresponding CoA esters. |

| Caffeoyl CoA O-methyltransferase | CCoAOMT/CMOT | Catalyzes the methylation of caffeoyl-CoA to feruloyl-CoA. |

| Ferulate 5-hydroxylase | F5H | Catalyzes the hydroxylation of ferulate derivatives at the 5-position. |

| Caffeic acid O-methyltransferase | COMT | Catalyzes the methylation of the 5-hydroxyl group to form sinapate derivatives. |

Biosynthesis of Sinapoyl Esters from this compound

In plants, particularly within the Brassicaceae family, this compound is rarely found in its free form. Instead, it is typically converted into various ester derivatives, which serve important biological functions, including acting as UV-B protectants. nih.gov The biosynthesis of these esters proceeds through a series of enzymatic reactions where this compound is first activated into an energy-rich intermediate, which then serves as a donor for subsequent transesterification reactions. nih.govresearchgate.net

Sinapoylglucose as an Intermediate

The initial step in the formation of major sinapate esters is the conversion of this compound to 1-O-sinapoyl-β-D-glucose (sinapoylglucose). nih.govfrontiersin.org This reaction is catalyzed by the enzyme sinapate 1-glucosyltransferase, which utilizes UDP-glucose as the glucose donor. wikipedia.org The formation of this glucose ester is a critical activation step. 1-O-Sinapoylglucose is a high-energy compound, and the β-acetal ester bond possesses a high free energy of hydrolysis. nih.gov This stored energy drives the subsequent transfer of the sinapoyl moiety to other acceptor molecules like malate (B86768) or choline (B1196258) without the need for ATP. nih.govresearchgate.net This positions sinapoylglucose as a central, pivotal intermediate in the biosynthesis of other sinapate esters. nih.govnih.gov

Enzymatic Conversion to Sinapoyl Malate

Sinapoyl malate is a primary soluble phenylpropanoid found in the vegetative tissues of many Brassicaceae species, including Arabidopsis thaliana. nih.gov Its synthesis is accomplished by the enzymatic transfer of the sinapoyl group from the activated intermediate, 1-O-sinapoylglucose, to (S)-malate. wikipedia.orgqmul.ac.uk This transesterification reaction is catalyzed by the enzyme sinapoylglucose:malate O-sinapoyltransferase (SMT). nih.govwikipedia.orgqmul.ac.uk

The reaction proceeds as follows: 1-O-sinapoyl-β-D-glucose + (S)-malate ⇌ D-glucose + sinapoyl-(S)-malate wikipedia.orgqmul.ac.uk

The SMT enzyme specifically facilitates this transfer, leading to the accumulation of sinapoyl malate in the leaves and cotyledons, where it contributes to UV radiation screening. nih.govnih.gov The enzyme belongs to the transferase family, specifically acyltransferases. wikipedia.org

Formation of Sinapine (B1681761) (Sinapoylcholine)

Sinapine, the choline ester of this compound, is another major sinapate ester, predominantly found in the seeds of Brassicaceae plants. nih.govwikipedia.org Similar to the synthesis of sinapoyl malate, the formation of sinapine utilizes 1-O-sinapoylglucose as the acyl donor. nih.govwikipedia.org The reaction is catalyzed by the enzyme 1-O-sinapoylglucose:choline sinapoyltransferase, also known as sinapine synthase. nih.govfrontiersin.org This enzyme transfers the sinapoyl group from glucose to choline, producing sinapine and free D-glucose. wikipedia.org During the germination process, an enzyme called sinapine esterase can hydrolyze sinapine back into this compound and choline, providing the growing seedling with choline needed for other metabolic processes, such as the biosynthesis of phosphatidylcholine. nih.govfrontiersin.org

Genetic and Molecular Regulation of this compound Biosynthesis

The intricate pathway of this compound and sinapate ester biosynthesis is tightly regulated at the genetic level. The identification of specific genes and the characterization of mutants have been instrumental in elucidating the molecular mechanisms controlling the accumulation of these compounds in plants.

Identification and Characterization of Genes (e.g., SNG1, REF1)

Genetic screens, often based on altered fluorescence of leaves under UV light, have successfully identified key genes in the sinapate ester pathway. oup.comresearchgate.net

SNG1 (SINAPOYLGLUCOSE ACCUMULATOR 1): The SNG1 gene encodes the enzyme sinapoylglucose:malate sinapoyltransferase (SMT), which is responsible for the final step in sinapoyl malate biosynthesis. nih.govnih.gov The cloning of the SNG1 gene revealed that it encodes a protein belonging to the serine carboxypeptidase-like (SCPL) protein family. researchgate.netnih.gov This was a significant finding, as it demonstrated a novel role for an SCPL protein as an acyltransferase in plant secondary metabolism, using an energy-rich glucose ester as the acyl donor. nih.gov

REF1 (REDUCED EPIDERMAL FLUORESCENCE 1): The REF1 gene is involved earlier in the general phenylpropanoid pathway. It was identified through mutants exhibiting reduced UV fluorescence due to lower sinapoyl malate levels. oup.com REF1 encodes an aldehyde dehydrogenase that is believed to catalyze the final step in the biosynthesis of this compound itself, the conversion of sinapaldehyde (B192390) to this compound. frontiersin.orgresearchgate.net Therefore, its function is crucial for providing the necessary precursor for all subsequent sinapoyl esters. frontiersin.org

| Gene | Encoded Protein | Function in Pathway |

| SNG1 | Sinapoylglucose:malate sinapoyltransferase (SMT) | Catalyzes the transfer of the sinapoyl group from sinapoylglucose to malate, forming sinapoyl malate. nih.govnih.gov |

| REF1 | Aldehyde Dehydrogenase | Catalyzes the conversion of sinapaldehyde to this compound. frontiersin.orgresearchgate.net |

Impact of Mutations on Sinapate Ester Accumulation

Analyzing mutations in the genes regulating sinapate ester biosynthesis provides direct evidence of their in vivo function. Recessive mutations at several REDUCED EPIDERMAL FLUORESCENCE (REF) loci have been identified that lead to a significant reduction in the accumulation of sinapoyl malate in leaves. oup.comresearchgate.net

Impact of sng1 Mutation: A mutation in the SNG1 gene results in a lack of detectable sinapoylglucose:malate sinapoyltransferase (SMT) activity. nih.gov Consequently, homozygous sng1 mutant plants are unable to synthesize sinapoyl malate. Instead, they accumulate the precursor, sinapoylglucose, in their leaves. nih.govresearchgate.net This phenotype directly confirms the role of SNG1 in the conversion of sinapoylglucose to sinapoyl malate and underscores the pivotal role of this specific enzymatic step. researchgate.netnih.gov

| Mutant | Affected Gene | Biochemical Phenotype | Consequence |

| sng1 | SNG1 | Lacks sinapoylglucose:malate sinapoyltransferase (SMT) activity. nih.gov | Accumulates sinapoylglucose instead of sinapoyl malate in leaves. researchgate.netnih.gov |

| ref1 | REF1 | Deficient in the conversion of sinapaldehyde to this compound. frontiersin.org | Reduced overall levels of this compound and all its ester derivatives. oup.com |

Developmental Regulation of Biosynthesis

The biosynthesis and accumulation of this compound and its derivatives are tightly regulated throughout the lifecycle of a plant, playing crucial roles in processes from seed germination to seedling establishment. The concentration and form of this compound esters change significantly during different developmental stages, indicating a precise genetic control linked to the plant's growth program.

In Arabidopsis thaliana, the metabolism of this compound esters is developmentally controlled. researchgate.net Studies on wild-type and mutant seedlings have shown that the accumulation of these esters is a regulated process that occurs as the seedling develops. researchgate.net The primary sinapate ester found in the vegetative tissues of Arabidopsis is sinapoylmalate. researchgate.net

The regulation of this compound is particularly evident during seed development, dormancy, and germination. researchgate.netnih.gov Sinapine (sinapoylcholine) is the predominant phenolic compound in the seeds of many Brassicaceae species, including oilseed rape (Brassica napus), where it accumulates primarily in the developing embryo. nih.govresearchgate.net This accumulation serves as a storage form of this compound. Upon germination, sinapine is metabolized into other sinapoyl esters, such as sinapoylmalate, which is then stored in the cotyledons of the young seedling. nih.gov

The interplay between this compound and the plant hormone abscisic acid (ABA), a key regulator of seed dormancy and germination, highlights its developmental importance. researchgate.netnih.govgoogle.com Research has shown that exogenous application of this compound can influence ABA homeostasis and promote seed germination in Arabidopsis thaliana in a dose-dependent manner. nih.gov Low concentrations of this compound (0.1-0.5 mM) can induce the accumulation of sinapoylcholine, promote the synthesis of sinapoyl esters, and thereby encourage seed germination and early seedling growth. google.com Conversely, higher concentrations (greater than 0.5 mM or 2 mM) can inhibit these processes. researchgate.netgoogle.com this compound appears to affect ABA catabolism, leading to reduced levels of active ABA and increased levels of its inactive form, ABA-glucose ester. nih.gov This modulation of ABA levels by this compound and its derivatives is a critical factor in the regulation of seed dormancy and the transition to a growing seedling. researchgate.netnih.gov

| This compound Concentration | Effect on Seed Germination | Effect on Seedling Growth | Reference |

|---|---|---|---|

| Low (0.1-0.5 mM) | Promotes | Promotes lateral root generation and seedling growth; inhibits main root growth | google.com |

| High (>0.5 mM) | Inhibits | Inhibits primary root growth | google.com |

| High (>2 mM) | Inhibits | Not specified | researchgate.net |

Environmental Factors Influencing this compound Accumulation in Plants

The accumulation of this compound and its derivatives in plants is not static but is significantly influenced by a variety of external environmental cues. nih.govfrontiersin.org These factors can trigger changes in the phenylpropanoid pathway, leading to altered levels of this compound as part of the plant's adaptation and defense mechanisms. nih.govmdpi.com

Light: Light is a critical environmental factor that profoundly affects the synthesis of secondary metabolites, including this compound. nih.govnih.govmdpi.com Studies on Tartary buckwheat (Fagopyrum tataricum) hairy roots showed that culturing under a long photoperiod (16 hours light, 8 hours dark) significantly increased the accumulation of phenolic compounds, including this compound. nih.gov This effect was not observed in cultures grown in continuous darkness, suggesting that light is a key trigger for the biosynthesis pathway. nih.gov The quality of light also plays a role. For instance, treating black wheat seedlings with a combination of red light and ultraviolet (UV-A and UV-B) light significantly enhanced the levels of phenolic acids compared to red light alone. mdpi.com Similarly, exposure to full sunlight can increase the content of various phenolic compounds in plants. nih.gov This response is often linked to the protective role of these compounds against UV radiation. nih.govnih.gov

Temperature: Temperature is another crucial factor that can modulate the accumulation and stability of this compound. agriculturejournals.cz High temperatures, such as those used in processing, can lead to the degradation or conversion of this compound and its esters. researchgate.net For example, high-temperature processing of canola meal was found to decrease the concentration of sinapine while increasing the formation of this compound and its decarboxylation product, canolol. researchgate.netresearchgate.net The antioxidant activity of this compound itself is also temperature-dependent, generally decreasing as temperature increases. agriculturejournals.cz In some species, low temperatures can increase the concentration of total phenolic compounds, though the response of specific phenolic acids can vary. mdpi.com

Other Stress Factors:

Water Availability: Water stress, such as drought, can alter the biochemical properties of plants and often leads to an increased accumulation of secondary metabolites. nih.govmdpi.com While moderate water stress may favor the accumulation of certain phenolic compounds, the specific response of this compound can vary depending on the plant species and the severity of the stress. nih.govmdpi.com

Salinity: Salinity stress has been shown to affect the levels of phenolic compounds. In broccoli leaves, salinity stress led to a decrease in this compound derivatives. nih.gov The response to salinity can differ significantly between plant species and even between different cultivars of the same species. nih.gov

The accumulation of phenolic compounds in response to environmental stress is an adaptive trait, but it comes at an energetic cost to the plant, which can sometimes result in lower growth rates. nih.gov

| Environmental Factor | Plant/Condition | Observed Effect | Reference |

|---|---|---|---|

| Light (Long Photoperiod) | Tartary buckwheat hairy roots | Increased accumulation of this compound | nih.gov |

| Light (Red + UV) | Black wheat seedlings | Significantly enhanced levels of phenolic acids | mdpi.com |

| High Temperature (Processing) | Canola meal | Decreased sinapine, increased this compound and canolol | researchgate.net |

| Salinity Stress | Broccoli leaves | Decrease in this compound derivatives | nih.gov |

Advanced Synthetic Methodologies for Sinapic Acid and Its Derivatives

Chemical Synthesis Routes of Sinapic Acid

The primary chemical route for synthesizing this compound involves the Knoevenagel-Doebner condensation.

Knoevenagel-Doebner Condensation of Syringaldehyde (B56468) and Malonic Acid

The Knoevenagel-Doebner condensation is a well-established method for forming carbon-carbon double bonds, making it suitable for the synthesis of α,β-unsaturated carboxylic acids like this compound. This reaction typically involves the condensation of an aldehyde with an active methylene (B1212753) compound, in this case, syringaldehyde and malonic acid, respectively. The reaction is usually catalyzed by a base, such as pyridine (B92270) or piperidine (B6355638). scirp.orgscirp.orgnih.govresearchgate.netacs.org

The general reaction scheme is as follows: Syringaldehyde + Malonic Acid → this compound + CO₂ + H₂O

This reaction can proceed further, leading to the formation of a vinylphenolic by-product, 4-vinylsyringol, through a second decarboxylation step. scirp.orgscirp.orgresearchgate.net

Optimization of Reaction Conditions (e.g., Temperature, Catalysts, Solvents)

Optimizing the reaction conditions is key to maximizing the yield of this compound and minimizing the formation of unwanted by-products.

Temperature: Controlling the reaction temperature is critical. Performing the Knoevenagel-Doebner condensation at temperatures below 80°C, particularly in the range of 70-80°C, significantly inhibits the second decarboxylation step that leads to 4-vinylsyringol. scirp.orgscirp.orgresearchgate.net Studies have shown that an optimal conversion of 78% for this compound can be achieved after 2.5 hours at 70°C. scirp.orgresearchgate.net Temperatures above 70°C tend to increase the formation of 4-vinylsyringol. scirp.orgscirp.orgresearchgate.net

Catalysts: Various catalysts have been employed. Piperidine is a commonly used organocatalyst for this reaction. scirp.orgnih.govtandfonline.comnih.govfrontiersin.org Greener alternatives include L-proline, which has been used in ethanol (B145695), offering a more environmentally friendly approach. nih.govacs.orgmdpi.com The use of environmentally benign amines or ammonium (B1175870) salts as catalysts in solvent-free conditions has also been explored. tandfonline.com

Solvents: Pyridine has traditionally served as both a solvent and a catalyst. scirp.orgscirp.org More sustainable solvent systems, such as ethanol, have been investigated in conjunction with specific catalysts. acs.orgmdpi.com Solvent-free reaction conditions have also been developed to enhance green chemistry principles. tandfonline.com

Reagent Ratios: In solvent-free conditions, using approximately 1.2 equivalents of malonic acid was found to be sufficient without negatively impacting the reaction rate or yield. tandfonline.com

Table 1: Optimized Reaction Conditions for this compound Synthesis

| Parameter | Condition | Yield (approx.) | Time (approx.) | Reference(s) |

| Temperature | 70°C | 78% | 2.5 hours | scirp.orgresearchgate.net |

| Catalyst | Piperidine | - | - | scirp.orgnih.govtandfonline.comnih.gov |

| Catalyst | L-Proline | - | - | nih.govacs.orgmdpi.com |

| Solvent | Pyridine | - | - | scirp.orgscirp.org |

| Solvent | Ethanol (with L-proline) | - | - | acs.orgmdpi.com |

| Reaction Type | Knoevenagel-Doebner Condensation | - | - | scirp.orgscirp.orgnih.govresearchgate.net |

| By-product Inhibition | Temperature < 80°C | - | - | scirp.orgscirp.orgresearchgate.net |

| Solvent-free conditions | Amines/Ammonium salts as catalysts | 80% | 2 hours | tandfonline.com |

Minimizing By-product Formation (e.g., 4-Vinylsyringol)

The primary by-product of concern is 4-vinylsyringol, which arises from a secondary decarboxylation of the intermediate formed during the Knoevenagel-Doebner condensation. scirp.orgscirp.orgresearchgate.net Strategies to minimize its formation include:

Temperature Control: Maintaining the reaction temperature below 80°C is the most effective method to suppress the formation of 4-vinylsyringol. scirp.orgscirp.orgresearchgate.net

Catalyst Loading: While piperidine is an effective catalyst, its amount can be optimized. Using smaller amounts of piperidine (e.g., 0.2 eq instead of 0.4 eq) can help limit environmental impact. scirp.org

Morphological Impact: The presence of 4-vinylsyringol can complicate the isolation of pure this compound. Pure this compound typically forms a free-flowing powder, whereas contamination with 4-vinylsyringol can result in an oily or sticky material. scirp.org

Total Synthesis of Sinapoyl Esters (e.g., Sinapoyl Malate (B86768), Sinapine)

Sinapoyl esters are derivatives of this compound where the carboxylic acid group is esterified with an alcohol or polyol. These compounds are found naturally and possess various beneficial properties.

Convergent Approaches

Convergent synthesis strategies are often employed for the preparation of sinapoyl esters, building the ester linkage from this compound or its precursors and the corresponding alcohol moiety.

Sinapoyl Malate: The total synthesis of sinapoyl malate has been achieved through convergent approaches. One method involves the esterification of this compound (or a protected derivative) with a protected malate moiety. frontiersin.orggoogle.com Alternatively, a Knoevenagel-Doebner condensation between syringaldehyde and a malic monomalonate ester has been utilized. nih.gov Preparative routes include reacting syringaldehyde with acetic anhydride (B1165640) and an alkali metal acetate, followed by deprotection and esterification with a protected malic acid ester, and subsequent deprotection. google.com

Sinapine (B1681761): Sinapine, the choline (B1196258) ester of this compound (O-sinapoylcholine), is biosynthesized in plants. Chemically, it can be formed via enzymatic conversion pathways involving sinapoylglucose, which is acted upon by sinapoylglucose:choline sinapoyltransferase. researchgate.netnih.govsemanticscholar.org

Strategies for Improved Yields and Green Chemistry Principles

Efforts are continuously being made to develop more efficient and environmentally friendly methods for synthesizing sinapoyl esters.

Green Chemistry Principles:

Solvent-Free Reactions: Solvent-free Knoevenagel condensations employing benign catalysts like amines or ammonium salts offer a sustainable route. tandfonline.com

Greener Catalysts and Solvents: The use of L-proline as a catalyst in ethanol represents a greener alternative to traditional pyridine/piperidine systems. nih.govacs.orgmdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has been explored to accelerate Knoevenagel-Doebner reactions, potentially improving efficiency and reducing reaction times. nih.govfrontiersin.org

Protecting Group-Free Synthesis: Developing synthetic routes that avoid multiple protection and deprotection steps reduces waste and simplifies the process, as demonstrated in some sinapoyl malate syntheses. nih.gov

Yield Enhancement: Various sinapoyl esters have been synthesized with good to excellent yields. For instance, heptyl sinapate and iso-propyl sinapate have been reported with yields of 72% and 73%, respectively. mdpi.com A protecting-group-free approach for sinapoyl malate also reported higher yields compared to earlier methods. nih.gov

Table 2: Yields of Synthesized Sinapoyl Esters

| Sinapoyl Ester | Synthesis Method | Yield | Reference(s) |

| 2-Ethylhexyl sinapate | Knoevenagel-Doebner condensation of syringaldehyde and malonic monoester | 66% | mdpi.com |

| Ethyl sinapate | Knoevenagel-Doebner condensation of syringaldehyde and malonic monoester | - | mdpi.com |

| tert-Butyl sinapate | Knoevenagel-Doebner condensation of syringaldehyde and malonic monoester | 60% | mdpi.com |

| Oleyl sinapate | Knoevenagel-Doebner condensation of syringaldehyde and malonic monoester | 44% | mdpi.com |

| iso-Propyl sinapate | Knoevenagel-Doebner condensation of syringaldehyde and malonic monoester | 73% | mdpi.com |

| Heptyl sinapate | Knoevenagel-Doebner condensation of syringaldehyde and malonic monoester | 72% | mdpi.com |

| Syringol sinapate | Knoevenagel-Doebner condensation of syringaldehyde and malonic monoester | 39% | mdpi.com |

| Sinapoyl Malate | Convergent synthesis (syringaldehyde + malic monomalonate ester) | High | nih.gov |

| Sinapoyl Malate | Convergent synthesis (syringaldehyde → protected this compound → esterification) | Decent | google.com |

Synthesis of Novel this compound Derivatives for Enhanced Bioactivity

The modification of this compound's structure through chemical synthesis has proven to be an effective strategy for improving its physicochemical properties and biological efficacy. By incorporating specific functional groups and heterocyclic moieties, researchers aim to develop derivatives with superior antioxidant, anti-inflammatory, and other pharmacological activities.

Design and Synthesis of Cinnamyl Piperazine (B1678402) Derivatives

Cinnamyl piperazine derivatives have emerged as a promising class of this compound analogs. Studies have shown that linking the this compound structure to a piperazine ring can significantly enhance its bioactivity. For instance, a specific cinnamyl piperazine derivative, identified as compound 116 in one study, demonstrated notable antioxidant and anti-inflammatory effects researchgate.net. The cinnamyl piperazine motif itself is recognized for its role in drugs targeting various biological pathways, leading to a wide array of medicinal properties, including central nervous system activity, antitumor, antiviral, anti-inflammatory, and antimicrobial effects researchgate.net. Research has focused on structure-activity relationship (SAR) investigations to optimize these derivatives for specific therapeutic targets researchgate.netnih.govbrieflands.comresearchgate.netnih.gov. For example, derivatives incorporating benzimidazole (B57391) groups have shown improved anti-inflammatory activities compared to the parent this compound, with electron-withdrawing groups further enhancing these properties nih.gov.

Synthesis of Benzimidazole this compound Hybrids

Another significant area of synthetic research involves creating hybrid molecules by conjugating this compound with benzimidazole scaffolds. These benzimidazole this compound hybrids have been investigated for their potential anticancer and antioxidant activities diva-portal.orgscielo.brbas.bg. Studies synthesizing benzimidazole-quinoline hybrids, for instance, reported significant cytotoxicity against human melanoma and breast cancer cell lines, with specific compounds exhibiting potent anticancer effects diva-portal.org. The combination of these pharmacophores aims to synergistically enhance biological activities. For example, benzimidazole-thiadiazole hybrids have demonstrated promising antimicrobial, anticancer, and antioxidant properties, with some derivatives showing superior antioxidant capacity compared to vitamin E scielo.brusp.br.

Nanoparticle Encapsulation of this compound for Enhanced Delivery

To overcome the limitations of this compound's poor solubility and rapid metabolism, its encapsulation within nanoparticles has been explored as a strategy to improve its delivery and bioavailability. Nanoparticle formulations can protect the active compound from degradation, control its release, and potentially target specific tissues.

Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles

Poly(lactic-co-glycolic acid) (PLGA) is a widely used biodegradable and biocompatible polymer for developing drug delivery systems kinampark.comresearchgate.netmdpi.commdpi.com. This compound-loaded PLGA nanoparticles (SaNPs) have been synthesized and characterized to enhance this compound's solubility and therapeutic efficacy researchgate.netresearchgate.netacs.orgresearchgate.net. These nanoparticles have demonstrated the capacity to encapsulate this compound effectively, with studies reporting high encapsulation efficiencies, often exceeding 80% mdpi.comresearchgate.netacs.orgnih.gov. For example, PLGA nanoparticles loaded with this compound have been optimized using experimental design methods, achieving particle sizes around 170 nm and high encapsulation efficiencies researchgate.netacs.org. Characterization techniques such as FTIR, dynamic light scattering (DLS), and scanning electron microscopy (SEM) are employed to confirm the successful encapsulation and physical properties of the nanoparticles mdpi.comresearchgate.netacs.orgnih.gov.

Optimization of Nanoparticle Formulation

The optimization of nanoparticle formulation is crucial for achieving desired release profiles, particle size, and encapsulation efficiency. Experimental design methodologies, such as the Box-Behnken design, are utilized to systematically investigate the impact of various process parameters, including polymer concentration, mixing rate, and sonication power, on nanoparticle characteristics researchgate.netacs.orgnih.gov. For instance, studies have optimized PLGA nanoparticle formulations for this compound by adjusting parameters like polyvinyl alcohol concentration and water:organic phase ratio, leading to maximum encapsulation efficiency and minimal particle size researchgate.netresearchgate.netacs.org. These optimized formulations exhibit controlled release profiles, often characterized by an initial burst release followed by sustained liberation of the encapsulated this compound over an extended period researchgate.netresearchgate.netmdpi.comfrontiersin.org.

Enzymatic and Biocatalytic Approaches for this compound and Derivatives

Enzymatic and biocatalytic methods offer sustainable and specific routes for the synthesis and modification of this compound and its derivatives. These approaches leverage the catalytic power of enzymes to perform complex chemical transformations under mild conditions.

Biocatalytic studies have explored the use of fungal cultures for the biotransformation of this compound, yielding various metabolites such as gallic acid, protocatechuic acid, and ferulic acid pharmacophorejournal.com. Furthermore, enzymatic hydrolysis using sinapoyl esterases has been employed for the recovery of this compound from plant biomass, such as mustard bran researchgate.netresearchgate.netresearchgate.net. For example, the implementation of Depol 740 L, a commercial enzymatic cocktail, in water allowed for the recovery of 68% of accessible this compound from mustard bran under mild conditions (pH 7, 50 °C) researchgate.net. Another study demonstrated the enzymatic synthesis of novel this compound rutinosides using rutinase, which exhibited enhanced antiviral activity against feline calicivirus compared to free this compound acs.org. Additionally, enzymes like Momordica charantia peroxidase have been used to catalyze the biotransformation of this compound, producing new dimeric and tetrameric derivatives acs.org. Bacillus altitudinis enzymes, CotA and YjqC, have also shown promise as biocatalysts for the oxidation of this compound and sinapine, which are considered antinutrients in rapeseed meal plos.org.

Mechanistic Studies of Sinapic Acid S Biological Activities

Antioxidant Mechanisms

The antioxidant capacity of sinapic acid is a cornerstone of its protective effects against oxidative stress-induced cellular damage. nih.gov This capacity is not attributed to a single mode of action but rather a combination of mechanisms that collectively contribute to its ability to neutralize reactive oxygen species (ROS) and other free radicals. nih.govnih.gov

A primary and well-documented antioxidant mechanism of this compound is its ability to directly scavenge free radicals. This activity is frequently evaluated using the stable 2,2-diphenyl-1-picrylhydrazyl radical (DPPH•) assay. nih.govnih.gov this compound has demonstrated significant DPPH• scavenging potential in a concentration-dependent manner. nih.gov For instance, studies have reported varying degrees of DPPH• inhibition, with a concentration of 0.02 mM resulting in 33.2% inhibition, 0.3 mM achieving 50% inhibition, and 0.5 mM leading to 88.4% inhibition. nih.gov In a comparative study, this compound exhibited higher DPPH• scavenging activity (90.8%) than its derivative, 4-vinylsyringol (78.7%), at a concentration of 1 mg/mL. nih.gov This direct interaction with free radicals is a critical initial step in mitigating oxidative damage.

| Concentration of this compound | DPPH• Inhibition (%) | Reference |

|---|---|---|

| 0.02 mM | 33.2% | nih.gov |

| 0.3 mM | 50% | nih.gov |

| 0.5 mM | 88.4% | nih.gov |

| 1 mg/mL | 90.8% | nih.gov |

The scavenging of free radicals by phenolic antioxidants like this compound can occur through several chemical pathways, with Hydrogen Atom Transfer (HAT) being a major mechanism. nih.govnih.gov In the HAT mechanism, the antioxidant donates a hydrogen atom from its phenolic hydroxyl group to a free radical, thereby neutralizing it. nih.gov Theoretical studies using density functional theory (DFT) have investigated the reaction mechanisms between this compound and damaging radicals such as the hydroxyl radical (•OH) and nitrogen dioxide (•NO2). nih.govnih.gov These studies indicate that for scavenging these radicals, the HAT mechanism is predominant. nih.gov The most active site for this hydrogen donation is the hydroxyl group on the benzene (B151609) ring of the this compound molecule. nih.govnih.gov The efficiency of the HAT pathway is linked to the O–H bond dissociation energy (BDE); a lower BDE facilitates easier hydrogen donation and thus, greater antioxidant activity. nih.gov

In addition to HAT, the Single Electron Transfer (SET) pathway represents another mechanism through which this compound can exert its antioxidant effects. nih.govrsc.org In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation of the antioxidant and an anion of the substrate. nih.gov While both HAT and SET mechanisms can occur in parallel, their relative importance depends on the specific radical and the reaction environment. nih.gov Some theoretical studies suggest that for certain radicals, the SET mechanism plays a less significant role compared to HAT in the antioxidant action of this compound. nih.gov However, other research indicates that this compound can react via the SET mechanism at diffusion-limit controlled rates with highly reactive radicals like •OH. rsc.org

This compound is an effective inhibitor of lipid peroxidation, the oxidative degradation of lipids that can lead to cell membrane damage. nih.govmdpi.com It has been shown to suppress the formation of hydroperoxides more efficiently than other antioxidants like α-tocopherol and ferulic acid in preventing lipid oxidation. nih.gov In comparative studies, this compound at a concentration of 500 μmol/kg demonstrated lipid peroxidation inhibition comparable to Trolox and butylated hydroxyanisole, and even surpassed the efficacy of α-tocopherol. nih.gov Furthermore, this compound derivatives, particularly esters, have shown significant antioxidant activity in preventing lipid peroxidation in model membrane systems like phosphatidylcholine liposomes. nih.gov The ability of propyl and butyl sinapates to protect phospholipids from peroxidation correlates with their polarity and their capacity to insert into the lipid bilayer. nih.gov

| Compound | Efficacy Compared to this compound | Model System | Reference |

|---|---|---|---|

| α-tocopherol | Less effective | Bulk methyl linoleate | nih.gov |

| Ferulic acid | Less effective | Bulk methyl linoleate | nih.gov |

| Trolox | Comparable | - | nih.gov |

| Butylated hydroxyanisole | Comparable | - | nih.gov |

Beyond direct radical scavenging, this compound enhances the cellular antioxidant defense system by modulating the activity of endogenous antioxidant enzymes. researchgate.net In models of oxidative stress, treatment with this compound has been shown to restore the levels of key antioxidant enzymes. In a study on doxorubicin-induced cardiotoxicity, this compound treatment was found to increase the levels of reduced glutathione (GSH) and the activities of superoxide dismutase (SOD) and catalase in MCF-7 cells. acs.org Similarly, in a model of alcoholic liver disease, this compound administration increased GSH levels and the gene expression of SOD2. researchgate.net This upregulation of the body's own antioxidant machinery provides a more sustained defense against oxidative damage.

A crucial mechanism underlying this compound's ability to bolster endogenous antioxidant defenses is its activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. mdpi.comnih.govresearchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. mdpi.com Under conditions of oxidative stress, this compound promotes the activation of Nrf2. mdpi.com Activated Nrf2 then translocates to the nucleus and binds to antioxidant response elements (ARE), initiating the transcription of downstream target genes, including HO-1, NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC). mdpi.com Studies have demonstrated that this compound's protective effects in various models of cardiac dysfunction and cardiomyopathy are linked to its ability to endorse the Nrf2/HO-1 signaling pathway, thereby mitigating oxidative stress and inflammation. nih.govresearchgate.net

Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through a multi-pronged approach at the molecular level. Its mechanisms involve the interruption of key signaling pathways, reduction of pro-inflammatory molecules, and preservation of cellular barrier integrity. Research has elucidated several specific pathways through which this compound mitigates inflammatory responses, primarily centered around the inhibition of the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB).

Inhibition of NF-κB Activation and Nuclear Translocation

A pivotal mechanism underlying the anti-inflammatory activity of this compound is its ability to suppress the activation of NF-κB, a transcription factor that orchestrates the expression of numerous genes involved in inflammation. nih.govntu.edu.tw In inflammatory states, such as those induced by lipopolysaccharide (LPS), this compound has been shown to inhibit the activation of the NF-κB pathway. nih.govntu.edu.twmdpi.com This inhibition is achieved by preventing the degradation and phosphorylation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govntu.edu.tw By stabilizing IκB-α, this compound effectively blocks the release and subsequent nuclear translocation of the active NF-κB subunits, p65 and p50. nih.govntu.edu.twnih.gov Consequently, the binding of NF-κB to the promoter regions of its target pro-inflammatory genes is prevented, leading to a downstream suppression of the inflammatory cascade. nih.gov This direct interference with a central inflammatory pathway is a key component of this compound's biological action. nih.govntu.edu.tw

| Target Molecule | Observed Effect | Model System | Inducing Agent |

|---|---|---|---|

| NF-κB Activation | Suppressed | RAW 264.7 Macrophages | LPS |

| IκB-α Degradation & Phosphorylation | Reduced | RAW 264.7 Macrophages | LPS |

| Nuclear Translocation of p65 & p50 | Reduced | RAW 264.7 Macrophages | LPS |

| p65 Phosphorylation & Nuclear Translocation | Inhibited by 30% and 35%, respectively | Caco-2 Cells | Inflammatory Stimulus |

Modulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8)

As a direct consequence of its inhibitory effect on the NF-κB pathway, this compound effectively modulates the production of key pro-inflammatory cytokines. Studies have consistently demonstrated that this compound inhibits the production and expression of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in a dose-dependent manner. nih.govmdpi.comnih.govnih.gov In LPS-stimulated RAW 264.7 macrophages, this compound was found to suppress the mRNA expression of TNF-α and IL-1β. nih.govntu.edu.tw Similarly, in nucleus pulposus cells stimulated with IL-1β, this compound reduced the generation of TNF-α and IL-6. nih.govnih.gov Research in Caco-2 cells has also shown that this compound can inhibit the mRNA expression of IL-1β and IL-8. researchgate.net This broad-spectrum inhibition of pro-inflammatory cytokines is crucial for dampening the amplification of the inflammatory response and mitigating tissue damage. nih.gov

Suppression of Inflammatory Mediators (e.g., NO, PGE2, iNOS, COX-2)

This compound further demonstrates its anti-inflammatory properties by suppressing the production of critical inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). nih.govnih.gov The compound has been shown to inhibit LPS-induced NO and PGE2 production in a dose-dependent manner in macrophage cell lines. nih.govntu.edu.twmdpi.com This effect is directly linked to the downregulation of the enzymes responsible for their synthesis. Research confirms that this compound inhibits the protein and mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govntu.edu.twmdpi.comnih.gov By reducing the levels of iNOS and COX-2, this compound effectively curtails the excessive production of NO and PGE2, which are key players in vasodilation, edema, and pain associated with inflammation. nih.govnih.gov

| Molecule | Category | Observed Effect | Model System |

|---|---|---|---|

| TNF-α | Cytokine | Production & mRNA expression inhibited | RAW 264.7 Macrophages, Nucleus Pulposus Cells |

| IL-1β | Cytokine | Production & mRNA expression inhibited | RAW 264.7 Macrophages, Caco-2 Cells |

| IL-6 | Cytokine | Production & mRNA expression inhibited | Nucleus Pulposus Cells, BV-2 Microglia |

| IL-8 | Cytokine | mRNA expression inhibited | Caco-2 Cells |

| Nitric Oxide (NO) | Mediator | Production inhibited | RAW 264.7 Macrophages, BV-2 Microglia |

| Prostaglandin E2 (PGE2) | Mediator | Production inhibited | RAW 264.7 Macrophages, Nucleus Pulposus Cells |

| iNOS | Enzyme | Protein & mRNA expression inhibited | RAW 264.7 Macrophages, Nucleus Pulposus Cells |

| COX-2 | Enzyme | Protein & mRNA expression inhibited | RAW 264.7 Macrophages, Nucleus Pulposus Cells |

Regulation of MAPK and Protein Kinase B Signaling Pathways

Beyond the NF-κB pathway, this compound also modulates other crucial intracellular signaling cascades involved in inflammation, such as the mitogen-activated protein kinase (MAPK) and Protein Kinase B (Akt) pathways. nih.gov In LPS-activated microglial cells, this compound has been shown to significantly attenuate the phosphorylation of the MAPK family members, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38. nih.gov It has also been found to directly bind to transforming growth factor beta-activated kinase 1 (TAK1), an upstream kinase that activates both MAPK and NF-κB pathways. nih.gov Furthermore, this compound attenuates the phosphorylation of Akt, a key component of the PI3K/Akt signaling pathway that is involved in neuroinflammation. nih.govmdpi.com By regulating these pathways, this compound interferes with the signal transduction that leads to the expression of inflammatory mediators. nih.gov

Downregulation of Adhesion Molecules (e.g., ICAM-1, VCAM-1)

The expression of adhesion molecules on the surface of endothelial cells is a critical step in the inflammatory process, facilitating the recruitment and migration of leukocytes to the site of inflammation. While direct studies on this compound's effect on Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) are limited, its known mechanism of inhibiting NF-κB activation is highly relevant. The promoter regions of the genes for both ICAM-1 and VCAM-1 contain NF-κB binding sites, and NF-κB is a primary transcription factor responsible for their upregulation during inflammation. Therefore, by inhibiting NF-κB activation, this compound is mechanistically poised to downregulate the expression of these crucial adhesion molecules. A study on a synthesized derivative of this compound found that it inhibited the TNF-α-induced upregulation of adhesion molecules in endothelial cells and reduced LPS-induced expression of ICAM-1 in mouse aortic intima, supporting this mechanistic link. nih.gov

Effects on Tight Junction Proteins

This compound plays a protective role in maintaining epithelial barrier integrity, which is often compromised during inflammation. It has been shown to alleviate inflammation-induced intestinal epithelial barrier dysfunction. nih.gov In Caco-2 cells treated with LPS, this compound restored the protein and mRNA expression of the tight junction proteins claudin-1, occludin, and Zonula Occludens-1 (ZO-1). researchgate.netnih.gov It also reversed the redistribution of ZO-1 and claudin-1 proteins. nih.gov Further studies have confirmed that this compound suppresses the stimulus-induced delocalization of ZO-1, claudin-2, and occludin from the cell membrane under inflammatory conditions. nih.gov This effect is partly mediated by inhibiting the expression of myosin light chain kinase (MLCK), which is regulated by the NF-κB and MAPK pathways and is known to disrupt tight junction protein localization. nih.govnih.gov By preserving the integrity of these tight junctions, this compound helps to prevent the increased permeability that characterizes inflammatory conditions in barrier tissues like the intestine. nih.gov

Anticancer Mechanisms

This compound, a hydroxycinnamic acid derivative found in various plant sources, has demonstrated notable anticancer activity through a variety of molecular mechanisms. Research has focused on its ability to hinder the growth of cancer cells, trigger programmed cell death, and modulate key proteins involved in apoptosis. Furthermore, studies suggest its potential to inhibit the development of cancer.

Antiproliferative Effects on Cancer Cell Lines

This compound has been shown to exert significant antiproliferative effects on a range of human cancer cell lines, with its efficacy often being dose- and time-dependent. For instance, in studies involving HT-29 human colon cancer cells, this compound at concentrations of 200 µM and higher significantly inhibited cell growth nih.govcdnsciencepub.com. The half-maximal inhibitory concentration (IC50) for this cell line was determined to be 317.5 µM after 24 hours of treatment nih.govcdnsciencepub.com.

Similar effects have been observed in human prostate cancer cell lines. In both PC-3 (androgen-independent) and LNCaP (androgen-dependent) cells, this compound demonstrated antiproliferative properties researchgate.net. It has also been found to be potent against luminal A breast cancer cell lines, MCF7 and T47D nih.gov. Moreover, both free and nano-encapsulated forms of this compound have been shown to effectively inhibit the proliferation of human squamous cell carcinoma (HEp-2) cells, with the nano-formulation exhibiting greater effectiveness researchgate.net. While it shows anticancer activities against pancreatic cancer, one study noted that this occurred without inducing apoptosis in those specific cells nih.gov.

| Cell Line | Cancer Type | Observed Effect | IC50 Value |

|---|---|---|---|

| HT-29 | Colon Cancer | Significant growth inhibition at ≥200 µM. nih.govcdnsciencepub.com | 317.5 µM (24h) nih.govcdnsciencepub.com |

| PC-3 | Prostate Cancer | Antiproliferative and anti-invasive properties. researchgate.net | 1000 µM (72h) |

| LNCaP | Prostate Cancer | Antiproliferative and anti-invasive properties. researchgate.net | 1000 µM (72h) |

| MCF7 / T47D | Breast Cancer (Luminal A) | Potent cytotoxic effects. nih.gov | Not Specified |

| HEp-2 | Squamous Cell Carcinoma | Effective inhibition of proliferation. researchgate.net | Not Specified |

Induction of Apoptosis

A primary mechanism behind the antiproliferative action of this compound is the induction of apoptosis, or programmed cell death. This process is crucial for eliminating cancerous cells in a controlled manner. In HT-29 colon cancer cells, treatment with this compound was found to have a significant apoptotic effect nih.govcdnsciencepub.com. The compound's ability to trigger apoptosis has also been identified in human prostate cancer cells and luminal A breast cancer cells, where it was observed that cell death occurred primarily during the G0/G1 phase of the cell cycle researchgate.netnih.gov. This induction of apoptosis is a key indicator of its potential as a chemopreventive agent.

Modulation of Apoptotic Proteins (e.g., Caspase-3, Bax, Bcl-2)

This compound induces apoptosis by directly influencing the expression and activity of key regulatory proteins. In colon cancer cells, treatment significantly increased the levels of pro-apoptotic proteins such as cleaved caspase-3 and Bax nih.gov. Caspase-3 is a critical executioner caspase in the apoptotic pathway, and its activation is a hallmark of apoptosis. Bax promotes apoptosis by regulating the permeability of the mitochondrial membrane.

In the same HT-29 cell line, while pro-apoptotic proteins were upregulated, the level of the anti-apoptotic protein Bcl-2 was unaffected nih.gov. However, in a study on human squamous cell carcinoma, this compound treatment led to a significant downregulation of Bcl-2 alongside an upregulation of Bax researchgate.net. Similarly, in prostate cancer cell lines (PC-3 and LNCaP), this compound treatment elevated the expression of Bax and caspases, including caspase-3 researchgate.net. This modulation, which favors pro-apoptotic signals over anti-apoptotic ones, is a central component of this compound's anticancer mechanism.

| Protein | Function | Effect of this compound | Cancer Cell Line |

|---|---|---|---|

| Caspase-3 | Executioner of apoptosis | Increased activity/expression nih.govresearchgate.net | Prostate (PC-3, LNCaP), Colon (HT-29) |

| Bax | Pro-apoptotic | Increased expression nih.govresearchgate.netresearchgate.net | Prostate (PC-3, LNCaP), Colon (HT-29), Squamous Cell (HEp-2) |

| Bcl-2 | Anti-apoptotic | Significantly downregulated or unaffected researchgate.netnih.gov | Squamous Cell (HEp-2), Colon (HT-29) |

Inhibition of Carcinogenesis

Beyond its effects on established cancer cells, this compound has demonstrated chemopreventive potential by inhibiting carcinogenesis in animal models. In a study using hamsters with 7,12-dimethylbenz[a]anthracene (DMBA)-induced oral squamous cell carcinoma, oral administration of this compound was effective at inhibiting tumor cell proliferation researchgate.net. The findings indicated that this compound improved histological outcomes and stimulated the expression of apoptosis-associated genes, particularly caspase-3, while reducing the production of the anti-apoptotic Bcl-2 protein researchgate.net. These results suggest that this compound possesses chemopreventive effects on experimental oral carcinogenesis researchgate.net. Additionally, a decarboxylation product of this compound, 4-vinylsyringol, is noted as a potent agent that suppresses carcinogenesis nih.gov.

Neuroprotective Mechanisms

This compound exhibits multifaceted neuroprotective properties, positioning it as a compound of interest for neurological disorders. Its mechanisms of action are largely attributed to its antioxidant, anti-inflammatory, and anti-apoptotic capabilities nih.govresearchgate.net. In animal models of Alzheimer's disease, this compound has been shown to rescue neuronal cell death, reduce neuroinflammation, and attenuate cognitive dysfunction nih.govnih.gov. It works by modulating essential signaling pathways, including the inhibition of reactive oxygen species (ROS) generation and the blockade of apoptotic cascades researchgate.net. Furthermore, in models of Parkinson's disease, its neuroprotective effect is linked to the reduction of ferroptosis and the regulation of iron scielo.br.

Acetylcholinesterase Inhibition (e.g., Sinapine)

A specific neuroprotective mechanism linked to this compound involves the inhibition of the enzyme acetylcholinesterase (AChE). This action is primarily attributed to its derivative, sinapine (B1681761) (sinapoyl choline) nih.gov. AChE is responsible for breaking down the neurotransmitter acetylcholine; inhibiting this enzyme increases acetylcholine levels in the brain, a key therapeutic strategy for managing symptoms of Alzheimer's disease tandfonline.com.

Sinapine has been identified as a potent acetylcholinesterase inhibitor nih.govmedchemexpress.com. In vitro studies have shown that sinapine significantly inhibits AChE activity in rat cerebral homogenate and blood serum researchgate.netnih.gov. Its inhibitory effect was found to be more potent in the cerebral homogenate, with an IC50 value of 3.66 µM, compared to blood serum (IC50 of 22.1 µM) researchgate.netnih.gov. This significant inhibition of cerebral AChE suggests that sinapine may be a promising compound for the prevention and treatment of Alzheimer's disease researchgate.netnih.gov.

Reduction of Oxidative Stress in Neuronal Cells

This compound exerts its neuroprotective effects in part through the significant reduction of oxidative stress in neuronal cells. Mechanistic studies have revealed that this compound operates through multiple pathways to achieve this. It has been shown to possess excellent free radical scavenging properties. Furthermore, this compound enhances the activity of endogenous antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and reduced glutathione (GSH). ekb.egekb.eg By bolstering these natural defense mechanisms, this compound helps to neutralize harmful reactive oxygen species (ROS) and mitigate cellular damage.

Another critical mechanism is the inhibition of lipid peroxidation. ekb.egekb.eg this compound has been observed to decrease the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation, in brain tissues. nih.gov This action helps to maintain the integrity of neuronal membranes, which are particularly vulnerable to oxidative damage. The antioxidant activity of this compound is also attributed to its ability to activate the nuclear factor erythroid-2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway, which plays a crucial role in the upregulation of cellular antioxidants and the inhibition of apoptosis. ekb.egekb.eg

Table 1: Effect of this compound on Markers of Oxidative Stress

| Biomarker | Effect of this compound | Mechanism of Action |

|---|---|---|

| Superoxide Dismutase (SOD) | Increased activity | Enhancement of endogenous antioxidant defense |

| Catalase (CAT) | Increased activity | Enhancement of endogenous antioxidant defense |

| Glutathione (GSH) | Increased levels | Replenishment of non-enzymatic antioxidant defense |

| Malondialdehyde (MDA) | Decreased levels | Inhibition of lipid peroxidation |

| Reactive Oxygen Species (ROS) | Decreased levels | Direct free radical scavenging |

Mitigation of Neuroinflammation

Neuroinflammation is a key contributor to the pathogenesis of various neurodegenerative diseases. This compound has demonstrated potent anti-inflammatory properties within the central nervous system. A primary mechanism underlying this effect is the inhibition of the nuclear factor kappa beta (NF-κB) signaling pathway. ekb.eg this compound has been shown to prevent the activation and nuclear translocation of NF-κB, a transcription factor that governs the expression of numerous pro-inflammatory genes. ekb.egacs.org This inhibitory action leads to a downstream reduction in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.govkoreascience.kr

Furthermore, this compound modulates the expression of key inflammatory enzymes. It has been found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are crucial mediators of the inflammatory response. acs.orgkoreascience.kr In addition to the NF-κB pathway, this compound also attenuates neuroinflammation by targeting the mitogen-activated protein kinase (MAPK) and protein kinase B (AKT) signaling cascades. koreascience.kr By modulating these pathways, this compound can effectively control the inflammatory response in microglial cells. koreascience.kr

Table 2: Impact of this compound on Key Inflammatory Mediators

| Inflammatory Mediator | Effect of this compound | Signaling Pathway(s) Involved |

|---|---|---|

| NF-κB | Inhibition of activation and nuclear translocation | NF-κB |

| TNF-α | Decreased expression/secretion | NF-κB, MAPK, AKT |

| IL-1β | Decreased expression/secretion | NF-κB, MAPK, AKT |

| iNOS | Decreased expression | NF-κB, MAPK, AKT |

| COX-2 | Decreased expression | NF-κB, MAPK, AKT |

Improvement of Memory-Related Activities

This compound has been shown to positively impact memory and learning, with research pointing to its influence on synaptic plasticity and neuronal signaling. One of the key mechanisms involved is the modulation of the brain-derived neurotrophic factor (BDNF) and its receptor, tropomyosin receptor kinase B (TrkB). mdpi.com The BDNF-TrkB signaling pathway is critical for neuronal survival, growth, and synaptic plasticity, all of which are fundamental for memory formation and consolidation. Studies have indicated that this compound can weaken the inhibition of BDNF and TrkB, thereby promoting these essential neuronal processes. mdpi.com

Another significant finding is the ability of this compound to restore long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. mdpi.com LTP is widely considered one of the major cellular mechanisms that underlies learning and memory. By restoring LTP in the CA1 region of the hippocampus, an area of the brain crucial for memory, this compound can effectively improve cognitive function. mdpi.com

Table 3: this compound's Mechanisms for Memory Improvement

| Mechanism | Key Molecules/Processes | Effect of this compound |

|---|---|---|

| Neurotrophic Support | BDNF, TrkB | Weakens inhibition of their signaling |

| Synaptic Plasticity | Long-Term Potentiation (LTP) | Restores suppressed LTP in the hippocampus |

Anticonvulsant Effects

The anticonvulsant properties of this compound are attributed to a combination of its antioxidant, neuroprotective, and GABAnergic effects. A significant mechanism of its anticonvulsant activity is its agonistic property at the GABA(A) receptor. nih.gov By activating this receptor, this compound enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), which helps to counterbalance the excessive neuronal excitation that characterizes seizures. The involvement of the GABA(A) receptor is supported by findings where the effects of this compound were blocked by a GABA(A) antagonist. nih.gov

In addition to its direct action on GABAergic neurotransmission, the antioxidant and anti-inflammatory properties of this compound also contribute to its anticonvulsant effects. By scavenging free radicals and reducing neuroinflammation, this compound helps to protect neurons from the damage induced by seizure activity. nih.gov Furthermore, recent studies suggest that this compound may also exert its anticonvulsant effects through the modulation of the glutamatergic system, specifically by targeting NMDA receptors. nih.gov

Table 4: Mechanistic Basis of this compound's Anticonvulsant Activity

| Mechanism | Description |

|---|---|

| GABAergic Modulation | Acts as a GABA(A) receptor agonist, enhancing inhibitory neurotransmission. |

| Antioxidant Activity | Scavenges free radicals and reduces oxidative stress associated with seizures. |

| Neuroprotection | Protects neurons from seizure-induced damage. |

| Glutamatergic Modulation | Interacts with and modulates NMDA receptors to reduce excitotoxicity. |

Protection Against Hippocampal Neuronal Damage

This compound has demonstrated a significant neuroprotective effect against excitotoxicity-induced neuronal damage in the hippocampus, a brain region particularly vulnerable to such insults. nih.gov Studies have shown that this compound can attenuate neuronal cell death in the CA1 and CA3 regions of the hippocampus. nih.gov This protective effect is, in part, due to its radical scavenging activity, which helps to mitigate the oxidative stress that is a major contributor to excitotoxic neurodegeneration. nih.gov

The neuroprotective mechanism of this compound also involves the reduction of reactive gliosis, which is the activation and proliferation of glial cells in response to central nervous system injury. nih.gov By dampening this response, this compound helps to create a more favorable environment for neuronal survival. Furthermore, it has been observed to reduce the expression of inducible nitric oxide synthase (iNOS) and the formation of nitrotyrosine in the hippocampus, both of which are implicated in neuronal damage. nih.gov

Table 5: Neuroprotective Mechanisms of this compound in the Hippocampus

| Protective Effect | Key Markers/Processes |

|---|---|

| Attenuation of Neuronal Cell Death | CA1 and CA3 hippocampal regions |

| Reduction of Reactive Gliosis | Decreased activation of glial cells |

| Inhibition of Nitric Oxide Production | Reduced iNOS expression |

| Prevention of Nitrative Stress | Reduced nitrotyrosine formation |

Impact on Glutamatergic Pathway

The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, plays a critical role in excitatory neurotransmission and is heavily implicated in excitotoxicity and the pathophysiology of seizures. nih.gov this compound has been found to modulate the glutamatergic pathway, contributing to its neuroprotective and anticonvulsant effects. Research indicates that this compound can interact with NMDA receptors, and its anticonvulsant activity can be influenced by NMDA receptor agonists and antagonists. nih.gov

Specifically, studies have shown that this compound can lead to a decrease in the gene expression of the NR2B subunit of the NMDA receptor. nih.gov The NR2B subunit is known to be involved in the regulation of receptor kinetics and calcium permeability, which are crucial factors in excitotoxicity. By modulating the expression of this subunit, this compound can influence NMDA receptor activity and thereby reduce glutamate-induced excitotoxicity. nih.gov This modulation of glutamatergic signaling is a key aspect of its neuroprotective profile. nih.govnih.gov

Table 6: this compound's Influence on the Glutamatergic System

| Component of Glutamatergic Pathway | Effect of this compound |

|---|---|

| NMDA Receptor | Modulates receptor activity |

| NR2B Subunit | Decreases gene expression |

| Glutamate-induced Excitotoxicity | Alleviates neuronal damage |

Alleviation of Parkinson's Disease Pathogenesis

This compound has shown promise in mitigating several pathological hallmarks of Parkinson's disease. One of its key neuroprotective mechanisms in this context is the protection of dopaminergic neurons from degeneration. nih.gov It also demonstrates the ability to improve mitochondrial function, which is often impaired in Parkinson's disease. nih.gov Specifically, this compound has been found to inhibit abnormal mitochondrial fission by modulating the expression of proteins like dynamin-related protein 1 (Drp1). nih.gov

Another important aspect of its therapeutic potential in Parkinson's disease is its ability to regulate iron homeostasis. scielo.br Dysregulation of iron metabolism and subsequent iron accumulation in the brain are implicated in the oxidative stress and neuronal death seen in Parkinson's disease. This compound has been shown to reduce serum iron and transferrin levels, suggesting a role in iron chelation. ekb.eg This, in turn, may contribute to the reduction of oxidative stress and the protection of dopaminergic neurons. ekb.egscielo.br

Table 7: this compound's Therapeutic Mechanisms in Parkinson's Disease Models

| Pathological Feature | Effect of this compound | Key Molecules/Processes Involved |

|---|---|---|

| Dopaminergic Neuron Loss | Attenuates loss of neurons | Protection against neurotoxins |

| Mitochondrial Dysfunction | Improves mitochondrial function | Inhibition of mitochondrial fission (Drp1) |

| Iron Dysregulation | Regulates iron levels | Reduction of serum iron and transferrin |

| Oxidative Stress | Decreases oxidative damage | Reduction of lipid peroxidation |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Superoxide Dismutase |

| Catalase |

| Glutathione |

| Malondialdehyde |

| Nuclear factor kappa beta |

| Tumor necrosis factor-alpha |

| Interleukin-1 beta |

| Inducible nitric oxide synthase |

| Cyclooxygenase-2 |

| Mitogen-activated protein kinase |

| Protein kinase B |

| Brain-derived neurotrophic factor |

| Tropomyosin receptor kinase B |

| Gamma-aminobutyric acid |

| N-methyl-D-aspartate |

| Dynamin-related protein 1 |

| Transferrin |

| Heme oxygenase-1 |

| Nuclear factor erythroid-2-related factor 2 |

Antimicrobial Mechanisms

This compound has demonstrated notable antimicrobial properties, with research elucidating its activity against a spectrum of bacteria.